5-Amino-1,3,4-oxadiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

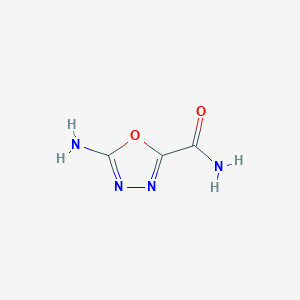

5-Amino-1,3,4-oxadiazole-2-carboxamide is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and significant potential in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3,4-oxadiazole-2-carboxamide typically involves the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent . Another common method involves the reaction between acylhydrazides and carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3,4-oxadiazole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methanesulfinate.

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which exhibit a wide range of biological activities .

Scientific Research Applications

5-Amino-1,3,4-oxadiazole-2-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1,3,4-oxadiazole-2-carboxamide involves its interaction with nucleic acids, enzymes, and proteins. It selectively inhibits growth factors, enzymes, and kinases, contributing to its antiproliferative effects . The compound targets specific enzymes such as thymidylate synthase, HDAC, and topoisomerase II, which are crucial for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

1,2,4-Oxadiazole: Another isomer of oxadiazole, known for its antibacterial and antifungal properties.

1,2,3-Oxadiazole: Less studied but has shown potential in various chemical reactions.

1,2,5-Oxadiazole: Known for its use in the synthesis of energetic materials.

Uniqueness

5-Amino-1,3,4-oxadiazole-2-carboxamide is unique due to its specific structure, which allows it to interact selectively with biological targets. This selectivity makes it a valuable compound in medicinal chemistry, particularly in the development of anticancer agents .

Biological Activity

5-Amino-1,3,4-oxadiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in drug discovery.

This compound belongs to the oxadiazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of the amino group and carboxamide moiety enhances its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : This compound has shown promise as an inhibitor of key enzymes involved in cancer proliferation. It selectively inhibits growth factors and kinases, contributing to its antiproliferative effects.

- Nucleic Acid Interaction : The compound's structure allows it to bind with nucleic acids, potentially affecting gene expression and cellular processes related to cancer and other diseases.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- In vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

- Case Study : A study demonstrated that derivatives of 5-amino oxadiazoles displayed IC50 values lower than doxorubicin against several leukemia cell lines, indicating superior efficacy .

| Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| MCF-7 | <10 | |

| MEL-8 | <10 | |

| U937 (Acute Monocytic) | <10 | |

| HepG2 (Liver Cancer) | 5.5 |

Antimicrobial Activity

5-Amino-1,3,4-oxadiazole derivatives have also shown promising antimicrobial properties:

- Broad Spectrum : Compounds containing the oxadiazole ring exhibit antibacterial and antifungal activities. For example, certain derivatives have been effective against Mycobacterium bovis BCG and other pathogenic bacteria .

Other Biological Activities

Research has documented additional biological activities associated with this compound:

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions .

- Antidiabetic Activity : Emerging studies suggest potential antidiabetic effects through modulation of glucose metabolism pathways .

Research Findings

Recent advancements in the synthesis and optimization of 5-Amino-1,3,4-oxadiazole derivatives have led to improved biological activities:

- Optimization Strategies : Various synthetic methods have been employed to enhance the solubility and bioavailability of these compounds. For instance, photo-catalytic methods have yielded high-purity derivatives with improved pharmacological profiles .

- Structure–Activity Relationship (SAR) : Understanding the relationship between chemical structure and biological activity has been crucial for developing more potent derivatives. Modifications at specific positions on the oxadiazole ring can significantly influence anticancer potency and selectivity .

Properties

IUPAC Name |

5-amino-1,3,4-oxadiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-1(8)2-6-7-3(5)9-2/h(H2,4,8)(H2,5,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUIFCDHEQYTDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(O1)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.